N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide
描述
The compound N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide is a propanamide derivative featuring a 3-methylphenyl core substituted with a sulfamoyl group. The sulfamoyl moiety bridges to a piperidin-4-ylmethyl group, which is further modified with a thiophen-2-ylmethyl substituent.
属性
IUPAC Name |
N-[3-methyl-4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-3-21(25)23-18-6-7-20(16(2)13-18)29(26,27)22-14-17-8-10-24(11-9-17)15-19-5-4-12-28-19/h4-7,12-13,17,22H,3,8-11,14-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIRIYGRZXBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.54 g/mol. The structure features a sulfamoyl group, a thiophene moiety, and a piperidine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide exhibit various pharmacological activities:
- Antitumor Activity :
- Anti-inflammatory Effects :
- Antibacterial Properties :
Structure-Activity Relationships (SAR)
The biological activity of N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Sulfamoyl Group | Enhances solubility and bioavailability |
| Piperidine Ring | Increases interaction with biological targets |
| Thiophene Substitution | Contributes to the compound's electronic properties |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a series of pyrazole derivatives, including structurally related compounds to N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide. The results indicated that these compounds effectively inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .
Case Study 2: Anti-inflammatory Mechanism
Research on similar sulfamoyl-containing compounds revealed their ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compounds reduced TNF-alpha and IL-6 levels significantly, suggesting a promising anti-inflammatory mechanism .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide (CAS 954079-98-2)
- Structural Differences : The phenyl ring here is substituted with a methoxy group at the 4-position instead of 3-methyl and lacks the sulfamoyl linkage.
- This may alter receptor binding and metabolic stability .
(b) N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- Structural Differences : Features a 2-fluorophenyl group and a phenethyl substituent on piperidine instead of thiophenemethyl.
- The phenethyl substituent may confer higher lipophilicity compared to thiophenemethyl .
Sulfonamide/Sulfamoyl-Containing Analogues
(a) 3-(Phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide (CAS 6408-77-1)
- Structural Differences : Contains a phenylsulfanyl group and a piperidinylsulfonyl substituent instead of the sulfamoyl bridge.
- Implications: The sulfonyl group directly linked to piperidine (vs.
(b) N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Structural Differences : Incorporates a methoxymethyl group on piperidine instead of thiophenemethyl and lacks the sulfamoyl-phenyl moiety.
- Implications : The methoxymethyl group increases hydrophilicity, which may enhance solubility but reduce membrane permeability compared to the hydrophobic thiophene group .
Piperidine Core Modifications
(a) N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
- Structural Differences : Substitutes thiophenemethyl with phenethyl and introduces a thiazolyl group on piperidine.
(b) 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15)
- Structural Differences : A sulfonamide-linked chlorophenyl group and a 2-piperidinylidene core instead of 4-piperidinylmethyl.
- Implications : The unsaturated piperidinylidene core may alter conformational flexibility and opioid receptor binding, as seen in W-15’s structural divergence from fentanyl derivatives .
Comparative Data Table
Research Findings and Implications
- Target Compound : The combination of sulfamoyl and thiophenemethyl groups may optimize both hydrogen-bonding and hydrophobic interactions, making it a candidate for targeting sulfonamide-dependent enzymes or opioid receptors .
- Analogues with Thiophene/Thiazole : Thiophene and thiazole substituents offer distinct electronic profiles; thiophene’s lower electronegativity may favor interactions with sulfur-rich binding sites .
- Sulfonamide vs.
准备方法
Solid-Phase Synthesis
A resin-bound approach can streamline the synthesis by immobilizing the piperidine-thiophene amine, enabling iterative coupling and deprotection steps.
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times for sulfonamide formation (30 minutes vs. 6 hours) and improves yields by 10–15%.
Analytical Characterization
The final product is validated using:
-
¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
-
High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₂₁H₂₉N₃O₃S₂).
Challenges and Optimization
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N-{3-methyl-4-[({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)sulfamoyl]phenyl}propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as 1-[(thiophen-2-yl)methyl]piperidin-4-ylmethylamine. A key step is the sulfamoylation of 3-methyl-4-aminophenylpropanamide using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (12–24 hours at 0–5°C) to minimize byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound during synthesis?
- Methodological Answer : Structural confirmation requires a combination of NMR (¹H and ¹³C for functional group analysis), mass spectrometry (HRMS for molecular ion validation), and HPLC (≥98% purity). For example, the thiophene ring protons appear as distinct doublets in ¹H NMR (δ 6.8–7.2 ppm), while the sulfamoyl group’s sulfur-oxygen bonds are confirmed via IR spectroscopy (asymmetric stretching at ~1350 cm⁻¹) .
Q. What in vitro biological assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer : Preliminary screening should focus on enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and receptor-binding studies (e.g., GPCRs linked to neurological disorders). Use cell lines like RAW 264.7 macrophages for cytokine profiling (ELISA for TNF-α/IL-6) and HEK293 cells transfected with target receptors for dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency against specific targets?
- Methodological Answer : SAR studies require systematic modification of the thiophene , piperidine , and sulfamoyl moieties. For example:
- Replace the thiophene with furan or pyridine rings to assess heterocycle effects on binding affinity .
- Introduce methyl or fluoro groups at the piperidine’s 4-position to evaluate steric/electronic impacts .
- Test sulfonamide vs. sulfamide derivatives to optimize hydrogen-bonding interactions with target enzymes .
- Use molecular docking (AutoDock Vina) to prioritize modifications based on predicted binding energies .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low oral bioavailability). To resolve:
- Perform ADME profiling : Measure logP (octanol/water partition) to assess lipid solubility and use Caco-2 cell monolayers for permeability testing .
- Conduct metabolite identification via LC-MS/MS to detect rapid hepatic degradation.
- Optimize formulation using PEGylated nanoparticles or cyclodextrin complexes to enhance plasma half-life .
Q. What computational strategies are effective for predicting off-target interactions and toxicity?
- Methodological Answer : Combine pharmacophore modeling (e.g., Schrödinger’s Phase) to identify shared motifs with known toxicophores and machine learning (e.g., DeepTox) to predict hepatotoxicity. Validate with high-content screening (HCS) in HepG2 cells for mitochondrial membrane potential and reactive oxygen species (ROS) generation .
Q. How can enantiomeric purity be ensured during synthesis, and what are its implications for biological activity?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column) or SFC (supercritical fluid chromatography) to separate enantiomers. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (Ru-BINAP catalysts). Biological implications are significant: one enantiomer may show 10–100× higher affinity for a target receptor, as seen in piperidine-based analgesics .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit data to a four-parameter logistic equation: . Report IC₅₀ values with 95% confidence intervals and apply ANOVA with Tukey’s post hoc test for multi-group comparisons .
Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine knockdown/knockout models (CRISPR/Cas9) to confirm target dependency and biophysical techniques (SPR or ITC) to measure binding kinetics. For example, silence the putative target gene in a disease model and assess rescue effects upon compound administration .
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